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Compound of Interest

Compound Name: 1-Formylpyrrolidine

Cat. No.: B1209714 Get Quote

This guide provides a comprehensive overview of the spectral data for 1-formylpyrrolidine
(CAS No: 3760-54-1), a key intermediate in various chemical syntheses. The data presented

herein is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported

by standardized experimental protocols and logical workflows.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-formylpyrrolidine.

¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.03 Singlet 1H H-C=O

3.45 Triplet 2H N-CH₂

3.35 Triplet 2H N-CH₂

1.90 Multiplet 4H -CH₂-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)
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¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

160.7 C=O

45.9 N-CH₂

41.9 N-CH₂

25.9 -CH₂-

23.2 -CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2975 Strong C-H stretch (alkane)

2878 Strong C-H stretch (alkane)

1675 Strong C=O stretch (amide)

1435 Medium C-H bend

1335 Medium C-N stretch

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

99 65 [M]⁺ (Molecular Ion)

70 100 [M-CHO]⁺

43 40 [C₃H₇]⁺

42 85 [C₂H₄N]⁺
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Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1-formylpyrrolidine for structural elucidation.

Instrumentation:

400 MHz NMR Spectrometer

5 mm NMR tubes

Standard laboratory glassware

Reagents:

1-Formylpyrrolidine (sample)

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

Procedure:

Sample Preparation: Approximately 20 mg of 1-formylpyrrolidine was dissolved in 0.6 mL

of CDCl₃ containing TMS in a clean, dry vial. The solution was then transferred to a 5 mm

NMR tube.

Instrument Setup: The NMR spectrometer was tuned and locked onto the deuterium signal of

the CDCl₃. Standard shimming procedures were performed to optimize the magnetic field

homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence was used to acquire the proton

spectrum. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1

second, and an acquisition time of 4 seconds. 16 scans were accumulated for a good signal-

to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to acquire the carbon

spectrum. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2

seconds, and an acquisition time of 1 second. 512 scans were accumulated.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal

at 0 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-formylpyrrolidine.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Salt plates (NaCl or KBr)

Pipette

Procedure:

Sample Preparation: A single drop of neat 1-formylpyrrolidine was placed onto a clean, dry

salt plate.[1] A second salt plate was carefully placed on top to create a thin liquid film.[1]

Background Spectrum: A background spectrum of the empty sample compartment was

recorded to subtract the contribution of atmospheric CO₂ and water vapor.

Sample Spectrum Acquisition: The prepared salt plate "sandwich" was placed in the sample

holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400

cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum was presented in terms of transmittance or absorbance

as a function of wavenumber.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1-
formylpyrrolidine.

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: A dilute solution of 1-formylpyrrolidine in a volatile organic solvent

(e.g., dichloromethane or methanol) was injected into the GC inlet. The GC separated the

sample from the solvent and introduced it into the mass spectrometer.

Ionization: In the EI source, the sample molecules were bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions were accelerated and separated based

on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Detection: The abundance of each ion was measured by a detector, generating a mass

spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a small molecule like 1-formylpyrrolidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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